molecular formula C4H3ClN2O B1642769 Pyrazole-1-carbonyl chloride CAS No. 53355-55-8

Pyrazole-1-carbonyl chloride

Cat. No.: B1642769
CAS No.: 53355-55-8
M. Wt: 130.53 g/mol
InChI Key: NJXRORHHSPMXRO-UHFFFAOYSA-N
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Description

Pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.

Scientific Research Applications

Pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
  • Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
  • Medicine: this compound is employed in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
  • Industry: It is used in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

Pyrazole-1-carbonyl chloride is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The synthesis of pyrazole derivatives, including Pyrazole-1-carbonyl chloride, is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Future research may focus on developing more efficient and selective synthesis methods for pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out by treating pyrazole with thionyl chloride, resulting in the formation of this compound and sulfur dioxide as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents like phosgene and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions: Pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding pyrazole-1-carboxamides, pyrazole-1-carboxylates, and pyrazole-1-carbothioates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrazole-1-carboxylic acid and hydrogen chloride.

    Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine.

    Alcohols: Reaction with alcohols under basic conditions to form esters.

    Thiols: Reaction with thiols to form thioesters.

Major Products:

  • Pyrazole-1-carboxamides
  • Pyrazole-1-carboxylates
  • Pyrazole-1-carbothioates
  • Pyrazole-1-carboxylic acid

Comparison with Similar Compounds

  • Pyrazole: The parent compound, which lacks the carbonyl chloride functional group.
  • Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
  • Pyrazolidine: A fully saturated derivative of pyrazole.
  • Pyrazolone: An oxidized form of pyrazole with a carbonyl group at position 3.

Uniqueness: Pyrazole-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride functional group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

pyrazole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)7-3-1-2-6-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRORHHSPMXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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